molecular formula C8H8N2S B13316512 1-Benzothiophen-5-ylhydrazine

1-Benzothiophen-5-ylhydrazine

Cat. No.: B13316512
M. Wt: 164.23 g/mol
InChI Key: UUGVQBSULCZZTK-UHFFFAOYSA-N
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Description

1-Benzothiophen-5-ylhydrazine is an organic compound with the molecular formula C8H8N2S It belongs to the class of benzothiophenes, which are sulfur-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzothiophen-5-ylhydrazine can be synthesized through several methods. One common approach involves the reaction of benzothiophene with hydrazine under specific conditions. For instance, benzothiophene can be treated with hydrazine hydrate in the presence of a catalyst to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques. These methods may include the use of high-pressure reactors and continuous flow systems to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzothiophen-5-ylhydrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into more reduced forms, such as thiols.

    Substitution: It can participate in substitution reactions where the hydrazine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted benzothiophenes.

Scientific Research Applications

1-Benzothiophen-5-ylhydrazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 1-Benzothiophen-5-ylhydrazine involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions that form covalent bonds with electrophilic centers. This reactivity is crucial for its role in organic synthesis and potential biological activities .

Comparison with Similar Compounds

    Benzothiophene: A parent compound with similar structural features but lacking the hydrazine group.

    Thiophene: A simpler sulfur-containing heterocycle.

    Benzothiazole: Another sulfur-containing heterocycle with a nitrogen atom in the ring.

Uniqueness: 1-Benzothiophen-5-ylhydrazine is unique due to the presence of the hydrazine group, which imparts distinct reactivity and potential biological activities compared to its analogs .

Properties

Molecular Formula

C8H8N2S

Molecular Weight

164.23 g/mol

IUPAC Name

1-benzothiophen-5-ylhydrazine

InChI

InChI=1S/C8H8N2S/c9-10-7-1-2-8-6(5-7)3-4-11-8/h1-5,10H,9H2

InChI Key

UUGVQBSULCZZTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CS2)C=C1NN

Origin of Product

United States

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